molecular formula C8H9FO B13358182 (S)-2-Fluoro-2-phenylethan-1-ol

(S)-2-Fluoro-2-phenylethan-1-ol

Cat. No.: B13358182
M. Wt: 140.15 g/mol
InChI Key: GLILMQSBSOSSAG-MRVPVSSYSA-N
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Description

(S)-2-Fluoro-2-phenylethan-1-ol is a chiral compound with a fluorine atom attached to the second carbon of a phenylethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fluoro-2-phenylethan-1-ol typically involves the enantioselective addition of fluorine to a phenylethanol precursor. One common method is the asymmetric fluorination of a suitable precursor using chiral catalysts. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral catalyst to ensure the desired enantiomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluoro-2-phenylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: The major products are typically ketones or aldehydes.

    Reduction: The major products can include de-fluorinated alcohols or other reduced forms.

    Substitution: The major products depend on the nucleophile used, resulting in compounds like azides or nitriles.

Scientific Research Applications

(S)-2-Fluoro-2-phenylethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals, especially in the development of drugs with specific chiral properties.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-2-phenylethan-1-ol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-phenylethan-1-ol: The non-chiral version of the compound.

    2-Chloro-2-phenylethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    2-Bromo-2-phenylethan-1-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

(S)-2-Fluoro-2-phenylethan-1-ol is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct chemical properties compared to its non-chiral or halogen-substituted analogs. The chiral center allows for enantioselective interactions, making it valuable in the synthesis of enantiomerically pure compounds.

Biological Activity

(S)-2-Fluoro-2-phenylethan-1-ol is a fluorinated alcohol that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9FO and a molecular weight of approximately 154.16 g/mol. The presence of a fluorine atom significantly influences its chemical properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. This modification can lead to improved binding affinity for biological targets, making it a candidate for drug development.

The primary mechanism of action for this compound involves its interaction with trace amine-associated receptor 1 (TAAR1). This compound acts similarly to phenethylamine by regulating monoamine neurotransmission. It binds to TAAR1 and inhibits the vesicular monoamine transporter 2 (VMAT2), leading to increased concentrations of monoamines in the synaptic cleft.

Biochemical Pathways

The compound is synthesized from L-phenylalanine through the enzymatic decarboxylation process mediated by aromatic L-amino acid decarboxylase. The resulting product undergoes further metabolic transformations primarily via monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH), ultimately converting it to phenylacetic acid.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Neurotransmitter Modulation : By influencing monoamine levels, this compound may have implications in treating mood disorders and neurodegenerative diseases.
  • Enzyme Inhibition : Studies indicate that fluorinated compounds can exhibit varying degrees of enzyme inhibition, which may be beneficial in developing therapeutics targeting specific pathways.

Pharmacological Studies

Several studies have explored the pharmacological potential of this compound. For instance, research indicates that compounds with similar structures demonstrate significant anti-inflammatory and anti-allergic responses due to their ability to modulate immune pathways.

In Vitro Studies

In vitro studies using cell lines have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways such as NF-kB . These findings suggest its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within biological systems. It is primarily metabolized by MAO-B, which plays a crucial role in its clearance from the body. The presence of the fluorine atom enhances its stability against metabolic degradation compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureModulates neurotransmission via TAAR1
(S)-2-Chloro-2-phenylethan-1-olStructureSimilar mechanism but less potent due to chlorine
(S)-2-Bromo-2-phenylethan-1-olStructureReduced binding affinity compared to fluorinated form
(S)-2-Iodo-2-phenylethan-1-olStructureLower metabolic stability than fluorinated variant

Properties

Molecular Formula

C8H9FO

Molecular Weight

140.15 g/mol

IUPAC Name

(2S)-2-fluoro-2-phenylethanol

InChI

InChI=1S/C8H9FO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1

InChI Key

GLILMQSBSOSSAG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CO)F

Canonical SMILES

C1=CC=C(C=C1)C(CO)F

Origin of Product

United States

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